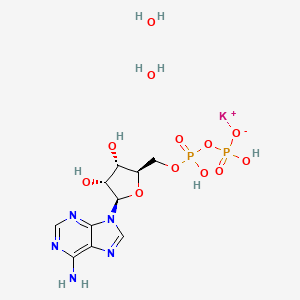

Adenosine 5'-diphosphate monopotassium salt dihydrate

Description

BenchChem offers high-quality Adenosine 5'-diphosphate monopotassium salt dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine 5'-diphosphate monopotassium salt dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.K.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCXEPLDPMALMF-MSQVLRTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18KN5O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role of Adenosine 5'-diphosphate in Platelet Aggregation

Abstract: Adenosine 5'-diphosphate (ADP) is a cornerstone of hemostasis and thrombosis, acting as a critical signaling molecule that amplifies platelet activation and recruitment to sites of vascular injury.[1][2] Released from platelet dense granules and damaged endothelial cells, ADP orchestrates a complex series of intracellular events by engaging specific purinergic receptors on the platelet surface.[2][3][4] This guide provides a detailed examination of the molecular mechanisms underpinning ADP-induced platelet aggregation, focusing on the distinct and synergistic roles of the P2Y1 and P2Y12 receptors. We will dissect the downstream signaling cascades, the process of integrin αIIbβ3 activation, and the pharmacological basis for antiplatelet therapies targeting this pathway. Furthermore, this document serves as a practical resource for researchers by providing detailed protocols for standard experimental assays used to investigate platelet function.

The Central Role of ADP in Hemostasis and Thrombosis

Following an injury to a blood vessel, platelets are exposed to subendothelial matrix proteins like collagen, initiating the primary phase of hemostasis. This initial activation triggers the release of secondary agonists from platelet storage granules, most notably ADP.[4] This released ADP then acts in a paracrine and autocrine fashion, binding to receptors on adjacent platelets and on the activating platelet itself.[2] This action creates a potent positive feedback loop that recruits a larger population of platelets to the nascent plug and stabilizes the aggregate, a process essential for both physiological hemostasis and pathological thrombosis.[1][4][5]

The Molecular Gatekeepers: ADP Receptors on the Platelet Surface

The platelet response to ADP is not mediated by a single entity but requires the coordinated action of two distinct G-protein coupled receptors (GPCRs): P2Y1 and P2Y12.[3][6][7] A third purinergic receptor, the P2X1 ligand-gated ion channel, is also present and activated by ATP, contributing to transient calcium influx, but the primary drivers of aggregation are the P2Y subtypes.[6][8][9] The distinct signaling properties of P2Y1 and P2Y12 are fundamental to the phased and robust nature of ADP-induced aggregation.

| Receptor | G-Protein Coupling | Primary Intracellular Effect | Functional Role in Aggregation |

| P2Y1 | Gq | Activates Phospholipase C (PLC) | Initiation: Induces shape change and transient, reversible aggregation.[9][10][11][12] |

| P2Y12 | Gi | Inhibits Adenylyl Cyclase (AC) | Amplification & Stabilization: Sustains and reinforces the aggregation response, making it irreversible.[5][7][10][12] |

The Dual Signaling Cascade: A Symphony of Intracellular Events

Effective and irreversible platelet aggregation in response to ADP is contingent on the simultaneous activation of both P2Y1 and P2Y12 receptors.[3][13][14] Inhibiting either receptor is sufficient to dramatically impair the overall aggregation response.[15]

The P2Y1 Pathway: Initiating the Response

Binding of ADP to the Gq-coupled P2Y1 receptor is the first step, responsible for initiating the platelet response.[9] This engagement activates Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][16] IP3 binds to its receptor on the platelet's dense tubular system (an endoplasmic reticulum equivalent), triggering the release of stored Ca²⁺ into the cytoplasm.[9][11] This rapid spike in intracellular calcium is the direct driver of the initial platelet shape change—transforming from a smooth disc to a spiny sphere—and a weak, transient phase of aggregation.[3][11]

The P2Y12 Pathway: Amplifying and Sustaining Aggregation

Concurrently, ADP binds to the Gi-coupled P2Y12 receptor.[10][12] The primary role of the activated Gi protein is to potently inhibit the enzyme adenylyl cyclase.[5][7] This action leads to a significant reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[17] Under basal conditions, high levels of cAMP maintain platelets in a quiescent state. Therefore, the P2Y12-mediated decrease in cAMP is a critical permissive step that removes this inhibitory brake, allowing the full activation program to proceed.[4][14]

Beyond cAMP inhibition, P2Y12 signaling also leads to the activation of Phosphoinositide 3-kinase (PI3K).[5][7][16] The activation of the PI3K/Akt signaling pathway is crucial for stabilizing the platelet aggregate and is a key signaling event downstream of P2Y12 that contributes to the irreversible nature of the aggregation.[5][17]

The Point of Convergence: Integrin αIIbβ3 Activation

The various intracellular signals originating from the P2Y1 and P2Y12 receptors ultimately converge on a final common pathway: the activation of the integrin αIIbβ3 (also known as GPIIb/IIIa).[10][13] This process involves a conformational change in the integrin, driven by a mechanism known as "inside-out" signaling.

-

Inside-Out Signaling: This refers to the transmission of intracellular signals to the extracellular domain of the integrin.[18][19] The signals generated by ADP (calcium mobilization, decreased cAMP, PI3K activation) trigger a cascade involving proteins like talin and kindlin, which bind to the cytoplasmic tail of the integrin.[20] This binding event induces a conformational shift that converts αIIbβ3 from a low-affinity, bent state to a high-affinity, upright state, capable of binding its primary ligand, fibrinogen.[18][19]

-

Outside-In Signaling: Once fibrinogen binds to the activated αIIbβ3, it bridges adjacent platelets, leading to aggregation. This binding also initiates a new wave of intracellular signaling, termed "outside-in" signaling.[19] This process is critical for subsequent platelet functions such as spreading, clot retraction, and further amplification of granule secretion.[19][21] ADP release and subsequent receptor engagement have been shown to be crucial for amplifying this outside-in signaling, further stabilizing the thrombus.[21][22]

Pharmacological Intervention: Targeting the P2Y12 Receptor

The central role of the P2Y12 receptor in amplifying and sustaining platelet aggregation makes it a prime target for antiplatelet therapeutics.[5][23] These drugs are critical in the management and prevention of atherothrombotic events like myocardial infarction and stroke.[24][25]

| Drug Class | Examples | Mechanism of Action | Key Characteristics |

| Thienopyridines | Clopidogrel, Prasugrel | Irreversible covalent binding to the P2Y12 receptor.[23][24] | Prodrugs requiring metabolic activation in the liver; effect lasts for the life of the platelet.[23][24] |

| Cyclopentyl-triazolo-pyrimidines | Ticagrelor | Reversible , non-competitive binding to the P2Y12 receptor.[23][24] | Orally active, direct-acting (not a prodrug); faster onset and offset of action.[24] |

| ATP Analogues | Cangrelor | Reversible , competitive binding to the P2Y12 receptor.[23][24] | Intravenous administration; very rapid onset and offset, used in acute settings.[24] |

Experimental Methodologies: Quantifying ADP-Induced Aggregation

The gold standard for assessing platelet function in response to ADP in a laboratory setting is Light Transmission Aggregometry (LTA).[26][27]

Principle of Light Transmission Aggregometry (LTA)

LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. Initially, the PRP is turbid, allowing little light to pass through. Upon addition of an agonist like ADP, platelets aggregate into larger clumps, causing the plasma to clear and increasing the amount of light that reaches the detector. The change in light transmission is recorded over time to generate an aggregation curve.[15][27]

Detailed LTA Protocol for ADP-Induced Aggregation

A. Materials and Reagents:

-

Whole blood from healthy, fasting donors collected in 3.2% Sodium Citrate tubes.[26]

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Adenosine Diphosphate (ADP) stock solution and saline for dilution.

-

Light Transmission Aggregometer.

-

Calibrated pipettes and aggregometer cuvettes with stir bars.

B. Step-by-Step Methodology:

-

Blood Collection: Draw blood via clean venipuncture into 3.2% sodium citrate tubes. The first tube should be discarded to avoid tissue factor contamination.[27]

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully aspirate the upper layer, which is the PRP.

-

PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to pellet all cellular components. The supernatant is the PPP.

-

Aggregometer Calibration:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer. Set this as the 0% aggregation baseline.

-

Pipette PPP into a cuvette and place it in the aggregometer. Set this as the 100% aggregation baseline.

-

-

Aggregation Assay:

-

Pipette a fresh aliquot of PRP (e.g., 280 µL) into a cuvette with a stir bar and allow it to incubate at 37°C for 3-5 minutes.[28]

-

Initiate stirring (e.g., 1100 rpm).[28]

-

Add the ADP agonist at the desired final concentration (e.g., 20 µL of a stock solution to achieve 1-5 µmol/L).[28]

-

Record the change in light transmission for a set period, typically 5-10 minutes.

-

-

Data Analysis: Analyze the resulting aggregation curve for key parameters, including maximal aggregation (%), slope (rate of aggregation), and lag phase.

Alternative Methodologies

While LTA is the standard, other methods offer distinct advantages. Multiple Electrode Aggregometry (MEA) is a whole-blood method that measures the change in impedance between two electrodes as platelets aggregate on their surface. MEA is faster, requires no sample preparation, and may better reflect physiological conditions than LTA.[27]

Conclusion

Adenosine 5'-diphosphate is an indispensable agonist in the complex process of platelet aggregation. Its function is elegantly regulated through a dual-receptor system (P2Y1 and P2Y12) that provides both the initial trigger and the sustained amplification necessary to form a stable hemostatic plug. The signaling cascades initiated by these receptors converge to activate the integrin αIIbβ3, the final executor of platelet aggregation. A thorough understanding of these pathways has not only illuminated fundamental platelet biology but has also paved the way for the development of potent P2Y12 inhibitors, which are now cornerstone therapies in cardiovascular medicine. Continued research into the nuances of ADP signaling will undoubtedly yield further insights and opportunities for therapeutic innovation.

References

- Adenosine-5'-Diphosphate (ADP)

- Anti-platelet therapy: ADP receptor antagonists. (n.d.).

- Adenosine diphosphate receptor inhibitor. (n.d.). Wikipedia.

- Antiplatelet drugs mechanisms of action; Inhibit P2Y12 receptor, thromboxane A2 production. (2025). Unknown Source.

- Antiplatelet Drugs: Types, Uses & Side Effects. (n.d.). Cleveland Clinic.

- The mechanism of adenosine diphosphate induced platelet aggregation: binding to platelet receptors and inhibition of binding and aggregation by prostaglandin E1. (n.d.).

- ADP and platelets: the end of the beginning. (n.d.).

- Mechanisms Involved in Adenosine Triphosphate–Induced Platelet Aggregation in Whole Blood. (n.d.). AHA Journals.

- ADP receptor antagonists as antipl

- Schematic illustration of the platelet P2-mediated ADP signaling... (n.d.).

- Adenosine diphosphate (ADP)–induced thromboxane A2generation in human platelets requires coordinated signaling through integrin αIIbβ3 and ADP receptors. (2002).

- Role of ADP Receptor P2Y12 in Platelet Adhesion and Thrombus Formation in Flowing Blood. (n.d.). AHA Journals.

- ADP and platelets: the end of the beginning. (n.d.).

- (PDF) ADP induced blood platelet activation: A review. (2025).

- The role of ADP receptors in pl

- Platelet activation by ADP: the role of ADP antagonists. (n.d.). PubMed.

- P2 receptors and platelet function. (n.d.).

- "Inside-out" and "outside-in" signaling of integrin αIIbβ3. (n.d.).

- Central role of the P2Y12 receptor in platelet activation. (2004).

- The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. (2023). PubMed Central.

- ADP and Collagen: Key Roles in Platelet Aggregation Testing. (2025).

- ADP-Stimulated Activation of Akt During Integrin Outside-in Signaling Promotes Platelet Spreading by Inhibiting Glycogen Synthase Kinase-3β. (n.d.).

- Inside-out and outside-in signaling of the platelet αIIbβ3-receptor. (n.d.).

- Role of intracellular signaling events in ADP-induced platelet aggreg

- Platelet ADP receptors contribute to the initiation of intravascular coagulation. (2004).

- Signaling during platelet adhesion and activation. (2010).

- Platelet Signaling. (n.d.).

- The role of ADP receptors in pl

- ADP-Stimulated Activation of Akt During Integrin Outside-In Signaling Promotes Platelet Spreading by Inhibiting Glycogen Synthase Kinase-3β. (2012). AHA Journals.

- Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implic

- ADP Receptors and Clinical Bleeding Disorders. (n.d.). AHA Journals.

- Application Notes and Protocols for 5'-ADP Induced Platelet Aggreg

- Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode pl

- Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects. (n.d.).

Sources

- 1. biodatacorp.com [biodatacorp.com]

- 2. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - ADP and platelets: the end of the beginning [jci.org]

- 4. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of ADP receptors in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet activation by ADP: the role of ADP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADP receptor antagonists as antiplatelet therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. imrpress.com [imrpress.com]

- 13. ashpublications.org [ashpublications.org]

- 14. Role of intracellular signaling events in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ADP-Stimulated Activation of Akt During Integrin Outside-in Signaling Promotes Platelet Spreading by Inhibiting Glycogen Synthase Kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]

- 25. my.clevelandclinic.org [my.clevelandclinic.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. scispace.com [scispace.com]

- 28. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to the Mechanism of Action of ADP Monopotassium Salt on P2Y1 Receptors

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Adenosine 5'-diphosphate (ADP) monopotassium salt on the P2Y1 receptor, a critical component in cellular signaling and a key therapeutic target. Intended for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of ADP-P2Y1 receptor interaction, the subsequent signal transduction cascades, and its profound physiological implications, particularly in platelet aggregation. We will explore the structural basis of receptor activation, detail established experimental protocols for studying this interaction, and provide insights into the causality behind methodological choices. This guide aims to serve as an authoritative resource, grounded in scientific literature, to facilitate a deeper understanding and further investigation into the multifaceted role of the P2Y1 receptor.

Introduction: The P2Y1 Receptor - A Key Purinergic Signal Transducer

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors, which are activated by extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[1][2] These receptors are ubiquitously expressed in human tissues, including platelets, the central nervous system, heart, and endothelial cells, where they mediate a wide array of physiological processes.[1][2]

ADP is the primary endogenous agonist for the P2Y1 receptor.[3][4] The interaction between ADP and the P2Y1 receptor is particularly crucial in the context of hemostasis and thrombosis. In platelets, the activation of the P2Y1 receptor by ADP is a critical initial step for platelet shape change and the onset of aggregation.[1][5][6][7] This makes the P2Y1 receptor a significant target for antithrombotic drug development.[8]

This guide will specifically focus on the action of ADP monopotassium salt, a stable and commonly used form of ADP in research settings, to elucidate its precise mechanism of action on the P2Y1 receptor.

Molecular Mechanism of P2Y1 Receptor Activation by ADP

The activation of the P2Y1 receptor by ADP is a dynamic process involving conformational changes in the receptor protein, leading to the initiation of intracellular signaling cascades.

Ligand Binding and Receptor Conformation

ADP, an adenine nucleotide with two phosphate groups, binds to a specific pocket within the extracellular domain of the P2Y1 receptor.[8] Molecular dynamics simulations have revealed that the binding of ADP disrupts an "ionic lock" within the receptor, a key stabilizing feature of its inactive state.[8] This disruption triggers a series of conformational changes, including the formation of a continuous water channel inside the receptor and shifts in the transmembrane helices (TM3, TM6, and TM7) on the cytoplasmic side.[8] These movements create a binding site for the Gα subunit of the heterotrimeric G protein, leading to receptor activation.[8]

G Protein Coupling and Downstream Signaling

The P2Y1 receptor primarily couples to G proteins of the Gq/11 family.[9][10] This coupling initiates a well-defined signaling pathway:

-

Activation of Phospholipase C (PLC): Upon Gq/11 activation, the α-subunit (Gαq) dissociates and activates phospholipase C-β (PLCβ).[1][10][11][12]

-

Generation of Second Messengers: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][10][11] This transient increase in intracellular Ca2+ is a hallmark of P2Y1 receptor activation.[5][7]

-

Activation of Protein Kinase C (PKC): DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, contributing to the cellular response.[1][10]

This signaling cascade is fundamental to the physiological effects mediated by the P2Y1 receptor, most notably platelet shape change and the initiation of aggregation.[5][7][11][13]

Figure 2: Experimental Workflow for P2Y1 Receptor Characterization.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of ADP and its analogs with the P2Y1 receptor. These values are indicative and can vary depending on the experimental system and conditions.

| Ligand | Parameter | Value | Assay Type | Reference |

| ADP | EC50 | 24 nM | Purinergic Receptor Activation | [14] |

| 2-MeSADP | EC50 | Sub to low nM | Inositol Lipid Hydrolysis | [15] |

| (N)-methanocarba-2MeSADP | EC50 | 1.2 ± 0.2 nM | Inositol Lipid Hydrolysis | [15] |

| MRS2279 | Kd | 8 nM | Radioligand Binding | [16] |

| MRS2179 | Ki | 84 nM | Radioligand Binding | [16] |

Conclusion

The activation of the P2Y1 receptor by ADP monopotassium salt is a well-characterized process that initiates a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and the activation of protein kinase C. This mechanism is fundamental to the role of the P2Y1 receptor in various physiological processes, most notably the initiation of platelet aggregation. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutics targeting the P2Y1 receptor for the treatment of thrombotic diseases and other conditions. The continued investigation into the subtleties of P2Y1 receptor signaling will undoubtedly unveil further therapeutic opportunities.

References

-

Patsnap Synapse. (2024, June 25). What are P2Y1 agonists and how do they work? Retrieved from [Link]

-

Zhang, D., et al. (2016). The Molecular Mechanism of P2Y1 Receptor Activation. Angewandte Chemie International Edition, 55(40), 12423-12427. Retrieved from [Link]

-

Humphries, R. G., et al. (1999). ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors. British Journal of Pharmacology, 128(2), 253-261. Retrieved from [Link]

-

Burnstock, G., & Knight, G. E. (2018). P2Y1 Receptors. In The P2Y Receptor Family (pp. 1-27). Springer, Cham. Retrieved from [Link]

-

Humphries, R. G., et al. (1999). ADP can induce aggregation of human platelets via both P2Y(1) and P(2T) receptors. British Journal of Pharmacology, 128(2), 253-261. Retrieved from [Link]

-

Gachet, C. (2006). Regulation of platelet functions by P2 receptors. Annual Review of Pharmacology and Toxicology, 46, 277-300. Retrieved from [Link]

-

Boyer, J. L., et al. (2002). Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist. Journal of Pharmacology and Experimental Therapeutics, 302(2), 629-636. Retrieved from [Link]

-

Abbracchio, M. P., et al. (2006). Coupling of P2Y receptors to G proteins and other signaling pathways. Current Topics in Medicinal Chemistry, 6(12), 1319-1331. Retrieved from [Link]

-

Gachet, C., et al. (2023). Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment. Journal of Thrombosis and Haemostasis, 21(5), 1315-1327. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 25). What are P2Y1 antagonists and how do they work? Retrieved from [Link]

-

Rahman, M., et al. (n.d.). P2Y1 Receptor Antagonists as Anti-Inflammatory Agents. Rahman Group. Retrieved from [Link]

-

van der Loo, B., et al. (2003). Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets. Platelets, 14(1), 15-20. Retrieved from [Link]

-

Wikipedia. (n.d.). P2Y receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). ADP receptors in the platelet. Retrieved from [Link]

-

Jacobson, K. A., et al. (2020). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Medicinal Chemistry Letters, 11(4), 455-458. Retrieved from [Link]

-

Paul, B. Z., et al. (1999). The P2Y1 receptor mediates ADP-induced p38 kinase-activating factor generation in human platelets. The Journal of Biological Chemistry, 274(42), 29628-29634. Retrieved from [Link]

-

Jacobson, K. A., et al. (2011). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 7(3), 325-343. Retrieved from [Link]

-

QIAGEN. (n.d.). P2Y Purinergic Receptor Signaling Pathway. Retrieved from [Link]

-

Soulet, C., et al. (2005). A differential role of the platelet ADP receptors P2Y1 and P2Y12 in Rac activation. The Journal of Biological Chemistry, 280(44), 36943-36950. Retrieved from [Link]

-

Jin, J., et al. (1998). The P2Y1 receptor is essential for ADP-induced shape change and aggregation in mouse platelets. Blood, 92(10), 3997-4003. Retrieved from [Link]

-

Hardy, A. R., et al. (2004). P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms. Blood, 104(9), 2795-2802. Retrieved from [Link]

-

Brass, L. F. (2001). ADP and platelets: the end of the beginning. The Journal of Clinical Investigation, 107(12), 1503-1505. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways of P2X and P2Y receptors. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y1 receptor. Retrieved from [Link]

-

Woehrle, T., et al. (2019). Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation. Journal of Leukocyte Biology, 105(3), 549-560. Retrieved from [Link]

-

Hechler, B., et al. (2003). Role of ADP Receptor P2Y12 in Platelet Adhesion and Thrombus Formation in Flowing Blood. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(6), 1131-1136. Retrieved from [Link]

-

Boyer, J. L., et al. (2002). Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog. The Journal of Pharmacology and Experimental Therapeutics, 302(2), 645-651. Retrieved from [Link]

-

Gachet, C. (2008). P2 receptors and platelet function. Platelets, 19(5), 315-321. Retrieved from [Link]

-

Léon, C., et al. (1999). Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice. The Journal of Clinical Investigation, 104(12), 1731-1737. Retrieved from [Link]

-

Johnson's Cardiology. (2023, July 15). Platelet receptors for ATP and ADP [Video]. YouTube. Retrieved from [Link]

-

Gachet, C., et al. (1997). The P2Y1 Purinoceptor Is Normal in a Patient Presenting a Severe Deficiency of ADP-induced Platelet Aggregation. Blood, 90(5), 1993-1999. Retrieved from [Link]

-

von Kügelgen, I. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(7), 785-800. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Radioligand binding assays and functional assays showed that SAA and... Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Hulme, E. C. (2000). Radioligand binding assays and their analysis. Current Protocols in Pharmacology, Chapter 1, Unit 1.2. Retrieved from [Link]

Sources

- 1. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 2. P2Y receptor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The P2Y1 receptor is essential for ADP-induced shape change and aggregation in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenosine 5'-diphosphate (potassium salt hydrate) - Biochemicals - CAT N°: 21121 [bertin-bioreagent.com]

- 15. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Extracellular ADP as a Purinergic Signaling Molecule: A Technical Guide for Researchers

This guide provides an in-depth exploration of Adenosine Diphosphate (ADP) as a critical extracellular signaling molecule. Moving beyond its well-established intracellular role in bioenergetics, we will delve into the multifaceted world of purinergic signaling, where ADP orchestrates a diverse array of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, technical protocols, and field-proven insights to empower your investigations into this dynamic signaling paradigm.

Introduction: ADP's Second Life in the Extracellular Space

For decades, Adenosine Diphosphate (ADP) was primarily recognized for its indispensable role within the cell as a key component of the energy currency, ATP. However, a paradigm shift has occurred with the growing understanding of purinergic signaling, a sophisticated communication network where extracellular nucleotides and nucleosides act as signaling molecules. In this extracellular milieu, ADP emerges as a potent and versatile signaling agent, mediating a wide range of biological responses, from hemostasis and thrombosis to inflammation and neurotransmission.[1][2]

This guide will navigate the core principles of ADP-mediated signaling, focusing on its interaction with specific P2Y receptors and the subsequent intracellular cascades. We will dissect the biological significance of this signaling axis in various physiological systems and provide detailed, validated protocols for its investigation, empowering researchers to dissect the nuances of ADP's extracellular functions.

The Molecular Machinery of ADP Signaling: P2Y Receptors

The actions of extracellular ADP are predominantly mediated by a specific subclass of G protein-coupled receptors (GPCRs) known as P2Y receptors.[3] Among the eight mammalian P2Y receptors, three are of particular importance in ADP signaling: P2Y1, P2Y12, and P2Y13. Each of these receptors exhibits distinct signaling properties and tissue distribution, contributing to the diverse effects of ADP throughout the body.

-

P2Y1 Receptor: Coupled primarily to Gq proteins, the activation of P2Y1 by ADP leads to the stimulation of phospholipase C (PLC).[3][4] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid and transient increase in cytosolic calcium concentration.[3][5] This calcium influx is a critical initiating event in many ADP-mediated processes, including platelet shape change.[3][5]

-

P2Y12 Receptor: In contrast to P2Y1, the P2Y12 receptor is coupled to Gi proteins.[3][4] Activation of P2Y12 by ADP inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] This reduction in cAMP is crucial for amplifying and sustaining cellular responses initiated by other agonists, most notably in platelet aggregation.[3][5] The P2Y12 receptor is a major target for antiplatelet drugs.[6]

-

P2Y13 Receptor: Also coupled to Gi proteins, the P2Y13 receptor shares some functional similarities with P2Y12, including the inhibition of adenylyl cyclase. Emerging evidence suggests its involvement in various processes, including immune regulation and red blood cell function.

The coordinated activation of these receptors, particularly the synergistic interplay between Gq-coupled P2Y1 and Gi-coupled P2Y12, is essential for a full and sustained cellular response to ADP in many systems.[4]

Biological Significance and Therapeutic Implications

The widespread expression of P2Y receptors for ADP underscores its importance in a multitude of physiological and pathological contexts.

Hemostasis and Thrombosis

Perhaps the most well-characterized role of ADP signaling is in hemostasis and thrombosis. Upon vascular injury, ADP is released from dense granules of activated platelets and damaged red blood cells.[5] This extracellular ADP then acts in an autocrine and paracrine manner to recruit and activate additional platelets, leading to the formation of a hemostatic plug.[3] The dual activation of P2Y1 and P2Y12 receptors is critical for this process, with P2Y1 initiating platelet shape change and P2Y12 amplifying and stabilizing the platelet aggregate.[3][5]

The pivotal role of the P2Y12 receptor in thrombosis has made it a prime target for antiplatelet therapies. Drugs like clopidogrel, prasugrel, and ticagrelor are P2Y12 inhibitors widely used in the prevention and treatment of cardiovascular events such as myocardial infarction and stroke.[6]

Immunity and Inflammation

Extracellular ADP is increasingly recognized as a key regulator of immune responses. It can act as a "danger signal" released from stressed or damaged cells, modulating the function of various immune cells, including monocytes, macrophages, and dendritic cells. For instance, ADP can enhance the recruitment of monocytes to sites of bacterial infection.

Nervous System

In the central and peripheral nervous systems, ATP and its breakdown product ADP function as neurotransmitters or neuromodulators. ATP can be co-released with other neurotransmitters, and its subsequent hydrolysis to ADP can activate P2Y receptors on both neurons and glial cells, influencing synaptic transmission and plasticity.

Cancer

The tumor microenvironment is characterized by high concentrations of extracellular nucleotides, including ADP. Cancer cells themselves can release ADP, which can then act on P2Y receptors on both tumor cells and surrounding stromal cells to promote tumor growth, invasion, and metastasis. This has led to the investigation of P2Y12 inhibitors as potential anti-cancer agents.

Experimental Protocols for Studying ADP Signaling

A thorough investigation of ADP signaling requires a combination of techniques to measure ADP release, receptor activation, and downstream cellular responses. The following section provides detailed, step-by-step methodologies for key experiments.

Measurement of Extracellular ADP

Accurately quantifying the concentration of extracellular ADP is fundamental to understanding its signaling role. The luciferase-based assay is a highly sensitive method for this purpose.

This protocol is adapted from methods described for measuring extracellular ATP and its metabolites.[7]

Principle: This assay involves the enzymatic conversion of ADP to ATP by pyruvate kinase, followed by the detection of the newly formed ATP using the firefly luciferase-luciferin system. The amount of light produced is directly proportional to the initial ADP concentration.

Materials:

-

Cell culture medium

-

Pyruvate kinase

-

Phosphoenolpyruvate (PEP)

-

Luciferin-luciferase reagent (commercially available kits)

-

Luminometer

-

ADP standards

Procedure:

-

Sample Collection: Collect cell culture supernatants at desired time points. It is crucial to handle samples gently to avoid cell lysis and the release of intracellular ADP. Centrifuge the samples at a low speed (e.g., 200 x g for 5 minutes) to pellet any cells or debris.

-

ADP to ATP Conversion:

-

In a luminometer-compatible microplate, add 50 µL of the collected supernatant.

-

Add 10 µL of a reaction mixture containing pyruvate kinase and PEP.

-

Incubate at room temperature for 30 minutes to allow for the complete conversion of ADP to ATP.

-

-

Luminescence Measurement:

-

Add 50 µL of the luciferin-luciferase reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Standard Curve: Prepare a standard curve using known concentrations of ADP to accurately quantify the ADP levels in the samples.

Causality Behind Experimental Choices:

-

Gentle Sample Handling: Minimizing mechanical stress during sample collection is critical to prevent the artificial release of intracellular ADP, which would lead to an overestimation of extracellular levels.

-

Pyruvate Kinase/PEP: This enzymatic system ensures the specific and complete conversion of ADP to ATP, providing the substrate for the subsequent luciferase reaction.

-

Immediate Luminescence Reading: The light-producing reaction catalyzed by luciferase is transient. Therefore, immediate measurement after the addition of the reagent is necessary for accurate and reproducible results.

Assessment of P2Y Receptor Activation

LTA is the gold-standard method for assessing platelet function and is widely used to study the effects of ADP and its inhibitors.[8]

Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Materials:

-

Whole blood from healthy donors

-

3.2% Sodium Citrate Vacutainer tubes

-

Light Transmission Aggregometer

-

ADP solutions of varying concentrations

-

Platelet-poor plasma (PPP) for calibration

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into sodium citrate tubes.

-

Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

-

Aggregation Measurement:

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add a specific concentration of ADP to the PRP and record the change in light transmission over time.

-

The extent of aggregation is expressed as the maximum percentage change in light transmission.

-

Causality Behind Experimental Choices:

-

Sodium Citrate Anticoagulant: Citrate chelates calcium, preventing coagulation while maintaining platelet viability for aggregation studies.

-

Differential Centrifugation: The two-step centrifugation process allows for the separation of platelets from other blood components to obtain PRP and PPP.

-

Stirring: Continuous stirring of the PRP ensures that platelets come into contact with each other, which is essential for aggregation to occur.

Analysis of Downstream Signaling Events

Principle: Fluorescent calcium indicators, such as Fura-2 AM, are used to measure changes in intracellular calcium concentration following cell stimulation with ADP. Fura-2 AM is a cell-permeable dye that is cleaved by intracellular esterases to its active, membrane-impermeant form. The fluorescence of Fura-2 changes upon binding to calcium, allowing for the ratiometric measurement of calcium levels.

Materials:

-

Cells of interest (e.g., platelets, cultured cell lines)

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader with dual-excitation capabilities

-

ADP solution

Procedure:

-

Cell Loading:

-

Incubate the cells with Fura-2 AM and a small amount of Pluronic F-127 (to aid in dye solubilization) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Imaging:

-

Place the loaded cells on the stage of a fluorescence microscope or in a microplate reader.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add ADP to the cells and continue to record the fluorescence changes over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

-

Causality Behind Experimental Choices:

-

Fura-2 AM: The acetoxymethyl ester form of Fura-2 allows it to passively cross the cell membrane.

-

Ratiometric Measurement: Measuring the ratio of fluorescence at two excitation wavelengths minimizes the effects of variations in dye loading, cell thickness, and photobleaching, providing a more accurate measure of calcium concentration.

Principle: This protocol detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2 using specific antibodies.

Materials:

-

Cells of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation and Lysis:

-

Starve cells of serum for several hours to reduce basal ERK phosphorylation.

-

Stimulate the cells with ADP for the desired time points.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing:

-

Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Causality Behind Experimental Choices:

-

Serum Starvation: This step reduces the background levels of phosphorylated ERK, making it easier to detect the specific increase induced by ADP.

-

Phosphatase Inhibitors: These are crucial to prevent the dephosphorylation of ERK during cell lysis and sample preparation.

-

Probing for Total ERK: This serves as a loading control to ensure that any observed changes in phospho-ERK are due to changes in phosphorylation status and not differences in the amount of protein loaded.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Method | Typical Agonist | Expected Outcome | Key Considerations |

| Extracellular ADP Concentration | Luciferase-Based Assay | Cellular Stress/Activation | Increased luminescence proportional to ADP concentration | Gentle sample handling is crucial to avoid cell lysis. |

| Platelet Aggregation | Light Transmission Aggregometry | ADP (various concentrations) | Increased light transmission as platelets aggregate | Use of appropriate anticoagulant and proper calibration are essential. |

| Intracellular Calcium | Fluorescence Imaging (Fura-2 AM) | ADP | Increased F340/F380 fluorescence ratio | Ensure complete dye loading and removal of extracellular dye. |

| ERK Activation | Western Blot | ADP | Increased band intensity for phospho-ERK | Serum starvation and use of phosphatase inhibitors are critical. |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key ADP signaling pathways and experimental workflows.

Caption: A step-by-step workflow for the detection of ERK phosphorylation by Western blotting.

Conclusion

Extracellular ADP has firmly established itself as a signaling molecule of profound biological significance. Its actions through P2Y receptors are integral to a remarkable range of physiological processes and are increasingly implicated in various diseases. For researchers in both basic science and drug development, a thorough understanding of the molecular mechanisms and experimental approaches to study ADP signaling is paramount. This guide has provided a comprehensive overview of the field, from the fundamental principles to detailed, validated protocols. By employing these methodologies and a thoughtful experimental design, investigators can continue to unravel the complexities of purinergic signaling and pave the way for novel therapeutic interventions targeting this critical signaling axis.

References

-

Dubyak, G. R. (2019). Luciferase-assisted detection of extracellular ATP and ATP metabolites during immunogenic death of cancer cells. Methods in Enzymology, 629, 81–102. [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: VerifyNow Assays. [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: VerifyNow Assays. [Link]

-

MethodsX. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. [Link]

-

ResearchGate. (n.d.). cAMP regulation and signaling in platelets. [Link]

-

Adenosine-5'-Diphosphate (ADP): Unraveling its Role in Platelet Aggregation. (2024). [Link]

-

The role of ADP receptors in platelet function. (2006). Platelets, 17(4), 213-221. [Link]

Sources

- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Regulators of platelet cAMP levels: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luciferase-assisted detection of extracellular ATP and ATP metabolites during immunogenic death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Adenosine 5'-diphosphate Monopotassium Salt Dihydrate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-diphosphate (ADP), a cornerstone of cellular bioenergetics and a pivotal signaling molecule, has a rich history intertwined with the foundational discoveries of biochemistry. This technical guide provides a comprehensive exploration of ADP and its stable monopotassium salt dihydrate form, from its conceptual origins to its critical role in modern research and drug development. We delve into the historical milestones of its discovery, detail both chemical and enzymatic synthesis methodologies, provide protocols for its characterization, and illuminate its profound physiological significance, with a particular focus on its role in hemostasis and thrombosis. This document serves as an in-depth resource, grounding contemporary applications in a robust historical and technical context.

Part 1: The Historical Trajectory of a Fundamental Nucleotide

The story of Adenosine 5'-diphosphate is inseparable from the discovery of its triphosphate counterpart, ATP. While not isolated as a distinct entity in a singular "discovery" event, its existence and importance were inferred from the pioneering work on cellular energy metabolism in the early 20th century.

The Dawn of Bioenergetics: The Discovery of ATP and the Implication of ADP (1929)

In 1929, the German biochemist Karl Lohmann made a landmark discovery by isolating Adenosine triphosphate (ATP) from muscle and liver extracts.[1][2] This finding was a monumental step in understanding how living organisms store and transfer energy. The very structure and proposed function of ATP as an energy currency implied the existence of its dephosphorylated forms, Adenosine 5'-diphosphate (ADP) and Adenosine 5'-monophosphate (AMP), as products of energy release.[3][4] The hydrolysis of ATP to ADP was recognized as the fundamental reaction powering a vast array of cellular processes.[5]

Contemporaneously, in the same year, A. N. Drury and Albert Szent-Györgyi at the University of Cambridge were investigating the physiological effects of "adenine compounds" on the mammalian heart, laying the groundwork for understanding the broader biological signaling roles of purine nucleosides and nucleotides beyond simple energy metabolism.[6]

The Chemical Blueprint: Structural Elucidation and Synthesis

The foundational work on the structure of nucleic acids by Phoebus Levene and his colleagues was instrumental in defining the basic architecture of nucleotides, including ADP.[1][2] Levene identified the ribose sugar and the phosphate-sugar-base linkage, coining the term "nucleotide."[2]

The definitive chemical synthesis of ATP was achieved in 1948 by Alexander Todd and his group at the University of Cambridge, a feat for which he was awarded the Nobel Prize in Chemistry in 1957.[1][7][8] The methodologies developed by Todd's team, including J. Baddiley and A. M. Michelson , were crucial for the synthesis of other nucleotides.[9] Their work in the late 1940s and early 1950s provided unambiguous methods for preparing both adenosine-5'-phosphate (AMP) and adenosine-5'-pyrophosphate (ADP), confirming their structures and making them available for detailed study.[2][9]

A Paradigm Shift: ADP and Platelet Aggregation (1960s)

The 1960s marked a turning point in the understanding of ADP's role as a critical signaling molecule. In 1960, Norwegian scientist A. J. Hellem observed that a factor released from red blood cells caused platelets to adhere to glass.[10] This "Factor R" was soon identified as ADP in the laboratory of P. A. Owren .[10]

This discovery was rapidly advanced by the work of Gustav Born in 1962, who developed the light transmission aggregometer.[10] This technology provided a quantitative method to study platelet aggregation and demonstrated that ADP was a potent inducer of this process.[1] This seminal work established ADP as a key mediator of hemostasis and thrombosis, opening a new field of research and a critical target for antithrombotic therapies.

Unraveling the Mechanism: The Discovery of P2Y Receptors

The discovery that ADP's effects on platelets were receptor-mediated led to an intense search for these receptors. It is now understood that ADP's actions on platelets are primarily mediated by two G-protein coupled receptors: P2Y1 and P2Y12 .[11] The P2Y1 receptor is responsible for initiating platelet shape change and transient aggregation, while the P2Y12 receptor is crucial for amplifying and sustaining the aggregation response.[11] The cloning and characterization of these receptors provided molecular targets for the development of highly successful antiplatelet drugs like clopidogrel, which specifically antagonize the P2Y12 receptor.[11]

Part 2: Synthesis and Preparation of Adenosine 5'-diphosphate Monopotassium Salt Dihydrate

The stability of ADP is crucial for its use as a laboratory reagent. The monopotassium salt dihydrate form is favored due to its crystalline nature and enhanced stability compared to the free acid.[8]

Chemical Synthesis

The chemical synthesis of ADP typically follows the principles established by Todd and his colleagues, involving the phosphorylation of a protected adenosine derivative.

Experimental Protocol: Chemical Synthesis of ADP

-

Step 1: Preparation of Adenosine-5'-benzyl Phosphate: This is a key intermediate. The synthesis involves reacting adenosine with benzyl chlorophosphate in a suitable solvent.

-

Step 2: Condensation with Dibenzyl Chlorophosphonate: The adenosine-5'-benzyl phosphate is then condensed with dibenzyl chlorophosphonate. Baddiley and Todd reported improved yields (around 55%) using a mixture of phenol and methyl cyanide as the condensation medium.[9]

-

Step 3: Catalytic Hydrogenolysis: The resulting protected ADP derivative is subjected to catalytic hydrogenolysis to remove the benzyl protecting groups.

-

Step 4: Isolation and Purification: The crude ADP is purified, often by precipitation as a salt (e.g., acridinium salt as originally described) followed by conversion to the desired salt form.[9]

Enzymatic Synthesis

Enzymatic methods provide a highly specific route to ADP, typically through the phosphorylation of AMP or the dephosphorylation of ATP.

Experimental Protocol: Enzymatic Synthesis of ADP from AMP

-

Principle: The enzyme adenylate kinase (myokinase) catalyzes the reversible reaction: ATP + AMP ⇌ 2 ADP[12]

-

Reaction Mixture:

-

Adenosine 5'-monophosphate (AMP)

-

Adenosine 5'-triphosphate (ATP) (in equimolar amounts to AMP)

-

Adenylate kinase

-

Buffer (e.g., Tris-HCl) with MgCl₂ as a cofactor

-

-

Procedure:

-

Dissolve AMP and ATP in the reaction buffer.

-

Add adenylate kinase to initiate the reaction.

-

Incubate at an optimal temperature (e.g., 37°C).

-

Monitor the reaction progress using HPLC to determine the concentration of ADP.

-

Terminate the reaction by heat inactivation of the enzyme or by adding a denaturing agent.

-

Purify the resulting ADP using ion-exchange chromatography.

-

Preparation of the Monopotassium Salt Dihydrate

Once ADP is synthesized and purified, it can be converted to its stable monopotassium salt dihydrate.

Procedure:

-

Dissolve the purified ADP (free acid) in water.

-

Carefully add one molar equivalent of potassium hydroxide (KOH) or a suitable potassium salt solution while monitoring the pH to achieve neutrality.

-

Induce crystallization by adding a miscible organic solvent (e.g., ethanol) and cooling the solution.

-

Collect the crystalline precipitate by filtration.

-

Wash the crystals with a mixture of water and the organic solvent, followed by the pure organic solvent.

-

Dry the crystals under controlled humidity to obtain the dihydrate form.

Part 3: Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Data

| Property | Value |

| Chemical Formula | C₁₀H₁₄KN₅O₁₀P₂ · 2H₂O[10] |

| Molecular Weight | 501.32 g/mol [10] |

| Appearance | White crystalline solid[10] |

| Solubility | Soluble in water (e.g., 50 mg/mL)[10] |

| CAS Number | 72696-48-1 |

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis of adenine nucleotides, allowing for their separation and quantification.[13]

Experimental Protocol: HPLC Analysis of ADP

-

Column: Reversed-phase C18 column.[13]

-

Mobile Phase: An aqueous buffer with an ion-pairing agent is typically used. A common mobile phase consists of ammonium dihydrogen phosphate buffer at a controlled pH (e.g., 6.0) with a small percentage of methanol.[13]

-

Detection: UV detection at approximately 260 nm.[13]

-

Expected Outcome: Under optimized conditions, AMP, ADP, and ATP will be well-separated, with retention times increasing with the number of phosphate groups. The purity of the ADP sample can be determined by the relative area of its peak.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. ³¹P NMR is particularly useful for distinguishing between the different phosphate environments in AMP, ADP, and ATP.

Experimental Protocol: NMR Analysis of ADP

-

Solvent: Deuterium oxide (D₂O).

-

Spectrometer: A high-field NMR spectrometer.

-

³¹P NMR: The phosphorus spectrum will show two distinct signals for the α and β phosphates of ADP, often appearing as doublets due to P-P coupling.

-

¹H NMR: The proton spectrum will show characteristic signals for the adenine and ribose protons, confirming the organic backbone of the molecule.

Part 4: Key Physiological Roles and Experimental Applications

While its role in energy metabolism is universal, ADP's function as an extracellular signaling molecule has been a major focus of research, particularly in the cardiovascular system.

Platelet Aggregation

As previously discussed, ADP is a primary agonist for platelet activation and aggregation, a process central to hemostasis.

Experimental Protocol: Light Transmission Aggregometry (LTA) with ADP

-

Principle: LTA measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate.[14][15]

-

Procedure:

-

Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Centrifuge citrated whole blood at a low speed (e.g., 150-200 g for 10-15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.[15]

-

Calibrate the Aggregometer: Use PPP to set 100% light transmission and PRP to set 0% transmission.[16]

-

Perform the Assay: Place a cuvette with PRP and a magnetic stir bar into the aggregometer and allow it to equilibrate to 37°C.

-

Add Agonist: Add a known concentration of ADP monopotassium salt solution to the PRP.

-

Record Aggregation: The instrument records the change in light transmission over time, generating an aggregation curve.[14]

-

-

Data Interpretation: The extent and rate of aggregation are calculated from the curve. The assay is widely used to assess platelet function and the efficacy of antiplatelet drugs.[11]

Purinergic Signaling

Beyond platelets, ADP is an agonist for various P2Y receptors expressed on a wide range of cells, including endothelial cells, immune cells, and neurons.[6] This signaling is involved in processes such as vasodilation, inflammation, and neurotransmission.[6][7]

Visualization of the ADP Signaling Pathway in Platelets

The following diagram illustrates the central role of the P2Y1 and P2Y12 receptors in mediating ADP-induced platelet aggregation.

Caption: ADP signaling pathway in platelets.

Conclusion

From its implicit discovery as a product of ATP hydrolysis to its identification as a key signaling molecule in hemostasis, Adenosine 5'-diphosphate has been central to our understanding of life at the molecular level. The stable monopotassium salt dihydrate form has become an indispensable tool for researchers exploring a multitude of physiological and pathological processes. A thorough understanding of its history, synthesis, and characterization provides the essential foundation for its effective use in the laboratory and for the continued development of therapeutics that target its diverse signaling pathways.

References

-

Mills, D. C. B. (2011). Historical perspective on ADP-induced platelet activation. Purinergic Signalling, 7(3), 271–280. [Link]

-

Born, G. V. R. (1962). Aggregation of blood platelets by adenosine diphosphate and its reversal. Nature, 194, 927–929. [Link]

- Lohmann, K. (1929). Über die Pyrophosphatfraktion im Muskel.

- Fiske, C. H., & SubbaRow, Y. (1929). Phosphorus compounds of muscle and liver. Science, 70(1817), 381–382.

-

Baddiley, J., Michelson, A. M., & Todd, A. R. (1949). Nucleotides. Part II. A synthesis of adenosine triphosphate. Journal of the Chemical Society (Resumed), 582–586. [Link]

- Hollmann, S., & Gachet, C. (2011). Platelet activation by ADP: the role of ADP antagonists. Seminars in Thrombosis and Hemostasis, 27(4), 331-340.

- Gachet, C. (2001). ADP receptors of platelets and their inhibition. Thrombosis and Haemostasis, 86(1), 222-232.

-

Ahmad, W., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1619-1626. [Link]

-

HYPHEN BioMed. ADP. [Link]

-

Baddiley, J., & Todd, A. R. (1947). Nucleotides. Part I. Muscle adenylic acid and adenosine diphosphate. Journal of the Chemical Society (Resumed), 648–651. [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]

-

Wikipedia. (n.d.). Adenosine diphosphate. [Link]

-

Todd, A. R. (1957). Nobel Lecture: Synthesis in the Study of Nucleotides. [Link]

-

Helena Laboratories. (n.d.). PLATELETWORKS® ADP and Collagen. [Link]

-

Hardisty, D. G., & Gorchein, A. (2011). AMP-activated protein kinase: also regulated by ADP? Trends in Biochemical Sciences, 36(9), 470-477. [Link]

-

Xiao, B., et al. (2011). AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand. Journal of Biological Chemistry, 286(29), 25893-25900. [Link]

-

PubChem. (n.d.). Adenosine 5'-diphosphate. [Link]

-

OYC Americas. (n.d.). Adenosine-5-Diphosphate, Potassium Salt (ADP-K). [Link]

-

Wikipedia. (n.d.). AMP-activated protein kinase. [Link]

-

Ross, F. A., et al. (2016). AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand. Journal of Biological Chemistry, 291(1), 529-540. [Link]

-

Wikipedia. (n.d.). Adenosine triphosphate. [Link]

-

Khan Academy. (n.d.). ATP: Adenosine triphosphate. [Link]

-

Burnstock, G. (2016). Special Issue “Purinergic Signalling in Physiology and Pathophysiology 2.0”. International Journal of Molecular Sciences, 17(10), 1667. [Link]

-

Zhang, A., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(18), 5347-5356. [Link]

-

Menegollo, M., et al. (n.d.). Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography in Cultured Cells. UCL Discovery. [Link]

-

SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. [Link]

-

Dunn, J., & Grider, M. H. (2023). Physiology, Adenosine Triphosphate. In StatPearls. StatPearls Publishing. [Link]

-

Grubmeyer, C., & Spencer, M. E. (1979). Kinetics of ATP synthesis in pea cotyledon submitochondrial particles. Plant Physiology, 64(4), 654-658. [Link]

-

Kopel, B., et al. (2025). Simultaneous detection and quantification of adenine nucleotides in mammalian cultured cells by HPLC. bioRxiv. [Link]

Sources

- 1. Synthesis of adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 521. Nucleotides. Part III. Mononucleotides derived from adenosine, guanosine, cytidine, and uridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Adenosine diphosphate - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Adenosintriphosphat – Wikipedia [de.wikipedia.org]

- 8. 124. Nucleotides. Part II. A synthesis of adenosine triphosphate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. chembk.com [chembk.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. How is ATP produced from AMP or ADP? | AAT Bioquest [aatbio.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 16. diagnostica.cz [diagnostica.cz]

The Pivotal Role of ADP in Mitochondrial Respiration: A Technical Guide for Researchers

This guide provides an in-depth exploration of the multifaceted role of Adenosine Diphosphate (ADP) in mitochondrial respiration. Designed for researchers, scientists, and professionals in drug development, this document moves beyond textbook descriptions to offer a nuanced understanding of ADP as a critical substrate, a master regulator of cellular energy homeostasis, and a key parameter in the experimental assessment of mitochondrial function.

Introduction: Mitochondria as the Cellular Powerhouse

Mitochondria are the primary sites of cellular respiration in eukaryotes, a metabolic process that converts nutrients into adenosine triphosphate (ATP), the universal energy currency of the cell. This process, known as oxidative phosphorylation (OXPHOS), is carried out by the electron transport chain (ETC) and ATP synthase, both located in the inner mitochondrial membrane. The efficiency and rate of OXPHOS are tightly regulated to match the cell's fluctuating energy demands. Central to this regulation is the availability of ADP.

The Dual Function of ADP: Substrate and Signal

ADP's role in mitochondrial respiration is twofold: it is the direct precursor for ATP synthesis and the primary signal indicating the cell's energy status. The ratio of ATP to ADP is a critical indicator of the cell's energy charge; a high ATP/ADP ratio signals energy abundance, while a high ADP/ATP ratio indicates a need for increased ATP production.[1][2]

ADP as the Substrate for ATP Synthase

The final step of oxidative phosphorylation is the synthesis of ATP from ADP and inorganic phosphate (Pi), a reaction catalyzed by the F1Fo-ATP synthase (also known as Complex V).[3][4][5] The energy required for this endergonic reaction is provided by the proton motive force, an electrochemical gradient generated by the pumping of protons across the inner mitochondrial membrane by the ETC complexes.[3][4][5]

The F1 portion of ATP synthase extends into the mitochondrial matrix and contains the catalytic sites for ATP synthesis.[5][6] The flow of protons through the Fo portion, embedded in the inner membrane, induces a rotational movement in the enzyme's central stalk. This rotation drives conformational changes in the catalytic beta subunits of the F1 domain, cycling them through three states: open, loose, and tight.[6]

-

Open state: Binds ADP and Pi from the mitochondrial matrix.

-

Loose state: The bound ADP and Pi are brought into closer proximity.

-

Tight state: Catalyzes the formation of ATP. The subsequent return to the open state releases the newly synthesized ATP.[6][7]

This intricate "binding-change" mechanism ensures that the synthesis of ATP is tightly coupled to the dissipation of the proton gradient.[7]

Caption: The binding-change mechanism of ATP synthase driven by proton flow.

ADP as the Primary Regulator of Oxidative Phosphorylation

The rate of mitochondrial respiration is primarily controlled by the availability of ADP, a phenomenon known as "respiratory control."[2] In a resting state, when ATP levels are high and ADP levels are low, the rate of ATP synthesis and, consequently, electron transport and oxygen consumption are low. This is referred to as State 4 respiration (resting state).

When a cell becomes metabolically active, ATP is hydrolyzed to ADP and Pi to fuel cellular processes. The resulting increase in the cytosolic ADP concentration stimulates its transport into the mitochondrial matrix. This influx of ADP provides the substrate for ATP synthase, leading to an acceleration of ATP production, a faster flow of electrons through the ETC, and an increased rate of oxygen consumption. This activated state is known as State 3 respiration (active state).[8][9]

The transition between State 4 and State 3 is a fundamental principle of mitochondrial bioenergetics. The level of ADP is often the limiting factor for oxidative phosphorylation, more so than the availability of NADH or inorganic phosphate.[10]

The Gatekeeper: Adenine Nucleotide Translocase (ANT)

For ADP to exert its regulatory and substrate functions, it must first cross the inner mitochondrial membrane, which is impermeable to charged molecules like nucleotides.[11][12] This critical transport step is mediated by the Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[11][13]

ANT is the most abundant protein in the inner mitochondrial membrane and functions as an antiporter, exchanging one molecule of ADP from the intermembrane space for one molecule of ATP from the mitochondrial matrix.[11][14] This 1:1 exchange is electrogenic; the transport of ATP⁴⁻ out of the matrix and ADP³⁻ into the matrix results in the net movement of one negative charge out of the matrix. This process is driven by the membrane potential component of the proton motive force.[15][16][17]

The activity of ANT is crucial for:

-

Supplying ADP to ATP synthase: Directly linking cytosolic energy demand to mitochondrial ATP production.

-

Exporting newly synthesized ATP to the cytosol: Providing the rest of the cell with energy.[11][12]

-

Maintaining the cellular energy charge: By keeping the cytosolic ATP/ADP ratio high.[18]

Caption: The central role of ANT in coupling cytosolic and mitochondrial adenine nucleotide pools.

Experimental Assessment of ADP-Stimulated Respiration

The tight coupling between respiration and ADP availability provides a powerful experimental framework for assessing the health and function of mitochondria. High-resolution respirometry is the gold-standard technique for these measurements.

Key Parameters: RCR and ADP/O Ratio

Two key metrics are derived from these experiments:

-

Respiratory Control Ratio (RCR): This is the ratio of State 3 respiration (in the presence of saturating ADP) to State 4 respiration (after all ADP has been phosphorylated). It is a robust indicator of the degree of coupling between the electron transport chain and ATP synthesis.[2][19] A high RCR (typically >5 for well-coupled mitochondria) signifies efficient oxidative phosphorylation, where respiration is tightly controlled by the demand for ATP synthesis.[19] A low RCR suggests mitochondrial dysfunction, such as uncoupling or damage to the inner membrane.[19][20]

-

ADP/O Ratio (or P/O Ratio): This ratio quantifies the number of moles of ADP phosphorylated to ATP per mole of oxygen atoms consumed. It measures the efficiency of oxidative phosphorylation. Theoretical values are around 2.5 for NADH-linked substrates (like glutamate/malate) and 1.5 for FADH₂-linked substrates (like succinate), though experimentally observed values are often slightly lower.[21]

| Parameter | Calculation | Significance | Typical Values (Isolated Mitochondria) |

| Respiratory Control Ratio (RCR) | Rate of O₂ consumption (State 3) / Rate of O₂ consumption (State 4) | Index of mitochondrial coupling and integrity. | >5 (well-coupled) |

| ADP/O Ratio | Moles of ADP added / Moles of Oxygen atoms consumed during State 3 | Stoichiometric efficiency of oxidative phosphorylation. | ~2.5 (Complex I substrates), ~1.5 (Complex II substrates) |

Experimental Protocol: Measuring RCR and ADP/O in Isolated Mitochondria

This protocol describes a typical experiment using a Clark-type oxygen electrode or a high-resolution respirometer.

Materials:

-

Isolated mitochondria (e.g., from rat liver or cultured cells)

-

Respiration buffer (e.g., MAS buffer)

-

Substrates (e.g., glutamate/malate for Complex I, succinate + rotenone for Complex II)

-

ADP solution of known concentration

-

Inhibitors (e.g., oligomycin, FCCP, antimycin A)

-

Calibrated oxygen electrode system

Step-by-Step Methodology:

-

Chamber Preparation: Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C or 37°C). Calibrate the oxygen sensor.

-

Mitochondria Addition: Add a known amount of isolated mitochondrial protein (e.g., 0.5 mg/mL) to the chamber and record the baseline oxygen level.

-

Substrate Addition (Initiating State 2): Add the respiratory substrates (e.g., 5 mM glutamate and 5 mM malate). A slow rate of oxygen consumption should be observed. This is sometimes referred to as State 2 respiration.

-

Initiating State 3 Respiration: Add a known, limiting amount of ADP (e.g., 150 µM).[9] This will cause a rapid increase in the rate of oxygen consumption as mitochondria enter State 3.

-

Transition to State 4 Respiration: Once all the added ADP has been phosphorylated to ATP, the rate of oxygen consumption will slow down significantly, returning to a rate similar to or slightly higher than the initial State 2 rate. This is State 4 respiration.[8][21]

-

Calculation of RCR: Divide the maximal rate of oxygen consumption in State 3 by the stable rate in State 4.

-

Calculation of ADP/O Ratio: Quantify the total amount of oxygen consumed during the State 3 phase (from the point of ADP addition until the return to State 4). Divide the known moles of ADP added by the calculated moles of oxygen atoms consumed.[21]

-

(Optional) Uncoupled and Inhibited Respiration:

-

Add an uncoupler like FCCP to measure the maximum capacity of the electron transport chain, independent of ATP synthase.

-

Add inhibitors like antimycin A (Complex III inhibitor) or rotenone (Complex I inhibitor) to confirm that the observed oxygen consumption is mitochondrial.

-

Caption: A generalized workflow for a mitochondrial respirometry experiment.

ADP and Mitochondrial Uncoupling